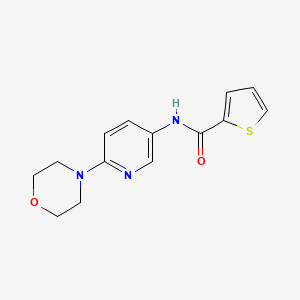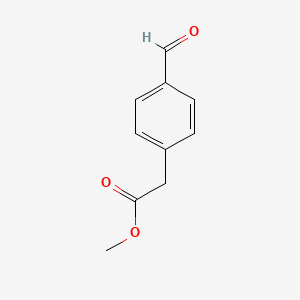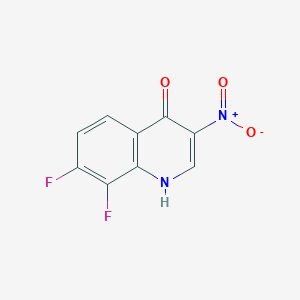![molecular formula C19H23N5O3 B2649542 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 863447-87-4](/img/structure/B2649542.png)
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazolopyrimidine derivative, which is a class of compounds that contain a pyrazolo[3,4-d]pyrimidine core, a fused ring system consisting of pyrazole and pyrimidine rings . Pyrazolopyrimidines are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .
Molecular Structure Analysis
The structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . These techniques could potentially be used to analyze the structure of this compound.Chemical Reactions Analysis
Pyrazolopyrimidines can undergo a variety of chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Techniques such as NMR and mass spectrometry could be used to analyze these properties .Aplicaciones Científicas De Investigación
Anticancer Activity
One of the significant applications of derivatives similar to the specified compound is in the development of anticancer agents. A study highlighted the synthesis of certain acetamide derivatives with varying aryloxy groups attached to the C2 of the pyrimidine ring. These compounds were tested for their anticancer activity across 60 cancer cell lines, with one compound showing notable cancer cell growth inhibition against eight different cancer cell lines, demonstrating their potential as anticancer agents (Al-Sanea et al., 2020).
Radioligand Imaging
Another application involves the synthesis of radioligands for imaging purposes. A derivative within the pyrazolo[1,5-a]pyrimidine series was reported as a selective ligand for the translocator protein (18 kDa), a target for positron emission tomography (PET) imaging to study neuroinflammation and other brain disorders. The study described the radiosynthesis of a compound designed for in vivo imaging, showcasing the utility of such derivatives in neuroimaging and diagnosis (Dollé et al., 2008).
Histamine Release Inhibition
Research into the effects of 1H-pyrazolo[3,4-d]pyrimidines on histamine release from rat peritoneal mast cells found that several compounds produced inhibition significantly higher than that of the control drug, DSCG. This suggests their potential use in treating allergic reactions or asthma by inhibiting histamine release, a key factor in allergic responses (Quintela et al., 2001).
Antimicrobial Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidine motif have also been investigated for their antimicrobial properties. A study synthesizing various heterocycles incorporating an antipyrine moiety, including pyrazolo[3,4-d]pyrimidines, evaluated these compounds for their antimicrobial efficacy. The findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-27-14-8-6-13(7-9-14)22-16(25)11-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVRUPMGGWTCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2649462.png)




![N-Ethyl-N-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2649470.png)
![(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2649471.png)


![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![3-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2649479.png)
![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)